molecular formula C19H23ClN2OS B3811594 5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

Cat. No. B3811594
M. Wt: 362.9 g/mol
InChI Key: IQMWLGJESGRVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound can be studied using various techniques, such as NMR spectroscopy, mass spectrometry, and chromatography. These techniques can provide information about the reactivity of the compound and its potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of an organic compound, particularly if it is a drug, describes how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

The safety and hazards associated with an organic compound can be assessed based on its physical and chemical properties, as well as its toxicity. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on an organic compound can be guided by its properties, potential applications, and unanswered questions about its behavior .

properties

IUPAC Name

5-chloro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c1-21(19(23)17-9-10-18(20)24-17)16-8-5-12-22(14-16)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMWLGJESGRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
Reactant of Route 5
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
Reactant of Route 6
5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.